molecular formula C15H23NO5S B12515913 (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate CAS No. 676127-83-6

(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate

Cat. No.: B12515913
CAS No.: 676127-83-6
M. Wt: 329.4 g/mol
InChI Key: OVSHIHAQNUFDLF-CQSZACIVSA-N
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Description

(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyloxy group, a carbamoyl group, and a methanesulfonate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate reagent, such as sodium hydride, to form the benzyloxy intermediate.

    Carbamoylation: The benzyloxy intermediate is then reacted with a carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the benzyloxycarbamoyl intermediate.

    Methanesulfonation: Finally, the benzyloxycarbamoyl intermediate is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form the corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amine.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug or drug delivery agent.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. The methanesulfonate ester can act as a leaving group in nucleophilic substitution reactions, enabling the compound to modify target molecules covalently.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(Benzyloxy)carbamoyl]hexyl acetate
  • (2R)-2-[(Benzyloxy)carbamoyl]hexyl chloride
  • (2R)-2-[(Benzyloxy)carbamoyl]hexyl bromide

Uniqueness

(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate is unique due to the presence of the methanesulfonate ester, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications where selective reactivity and solubility are required.

Properties

CAS No.

676127-83-6

Molecular Formula

C15H23NO5S

Molecular Weight

329.4 g/mol

IUPAC Name

[(2R)-2-(phenylmethoxycarbamoyl)hexyl] methanesulfonate

InChI

InChI=1S/C15H23NO5S/c1-3-4-10-14(12-21-22(2,18)19)15(17)16-20-11-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H,16,17)/t14-/m1/s1

InChI Key

OVSHIHAQNUFDLF-CQSZACIVSA-N

Isomeric SMILES

CCCC[C@H](COS(=O)(=O)C)C(=O)NOCC1=CC=CC=C1

Canonical SMILES

CCCCC(COS(=O)(=O)C)C(=O)NOCC1=CC=CC=C1

Origin of Product

United States

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